![molecular formula C15H14F3N3O2 B5303465 N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5303465.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as BDF-6109, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine exerts its pharmacological effects by inhibiting the PDE10A enzyme, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to the modulation of various intracellular signaling pathways that are involved in the regulation of neuronal function and behavior.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced dopamine release, and improved cognitive function in animal models. It has also been found to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of various neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its selectivity towards the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One of the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of Huntington's disease, which is a neurodegenerative disorder characterized by the loss of striatal neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease. Another potential application of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of schizophrenia, which is a complex neuropsychiatric disorder characterized by positive and negative symptoms. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been found to have antipsychotic effects in animal models of schizophrenia. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in human clinical trials.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a novel compound that has shown promising results in various scientific research applications. It has been found to be a potent and selective inhibitor of the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. Further research is needed to determine the full potential of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in the treatment of various neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves several steps, including the reaction of 2-aminopyrimidine with 3,3,3-trifluoropropylamine and subsequent reaction with 1,3-benzodioxole-5-carboxaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. PDE10A inhibition has been implicated in the treatment of various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)5-3-11-4-6-19-14(21-11)20-8-10-1-2-12-13(7-10)23-9-22-12/h1-2,4,6-7H,3,5,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGQPTKNFDMQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CC(=N3)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.